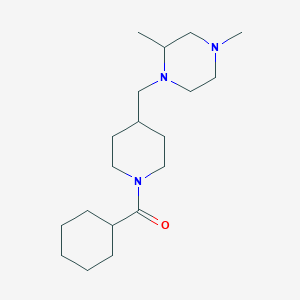
Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” is a compound with the molecular formula C19H35N3O1. It is not intended for human or veterinary use and is available for research use only1.
Molecular Structure Analysis
The molecular structure of “Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” is not explicitly mentioned in the literature. However, the molecular formula is C19H35N3O1, which indicates that it contains 19 carbon atoms, 35 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of Cyclic Dipeptidyl Ureas : Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds are synthesized using cyclohexyl or benzyl isocyanide and demonstrate the potential for developing novel peptidic structures with varied amino acid components (Sañudo et al., 2006).
Expansion of Piperidine Ring : A study on the uncommon expansion of the piperidine ring into the hexahydroazocine cycle provides insights into novel reaction pathways for piperidine β-acyl derivatives with acetylenecarboxylic acids esters (Malkova et al., 2016).
Pharmacological Applications
- HIV Entry Inhibitors : The CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor showcases the application of cyclohexyl derivatives in developing antiviral drugs. This research elucidates the specific interactions and effects of these compounds on HIV-1 viral entry mechanisms (Watson et al., 2005).
Materials Science
- Water Soluble Fulleropyrrolidines : The synthesis of new water-soluble fulleropyrrolidines with biologically active arylpiperazines for potential applications in materials science and bioactivity studies. These compounds show moderate activity in vitro, highlighting their potential in biomedical applications (Illescas et al., 2003).
Catalysis
- Solid Acid Catalysts for Acetalization : Research on the design of solid acid catalysts for one-pot acetalization reactions of ketones with methanol explores the application of cyclohexanone derivatives in organic synthesis. This work emphasizes the influence of catalyst properties on the efficiency of acetalization reactions (Thomas et al., 2005).
Safety And Hazards
The safety and hazards associated with “Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” are not explicitly mentioned in the literature. However, it is important to note that this compound is not intended for human or veterinary use and is available for research use only1.
Direcciones Futuras
The future directions for research on “Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” are not explicitly mentioned in the literature.
Please note that this information is based on the available literature and may not be comprehensive. Further research may provide additional insights into this compound.
Propiedades
IUPAC Name |
cyclohexyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-16-14-20(2)12-13-22(16)15-17-8-10-21(11-9-17)19(23)18-6-4-3-5-7-18/h16-18H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFZMYSOMHOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

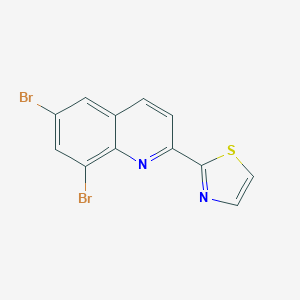
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)
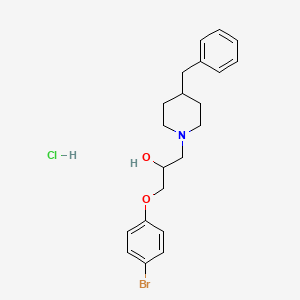
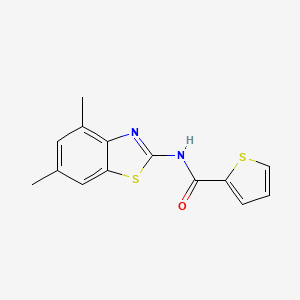
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)
![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

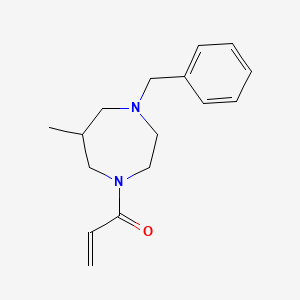
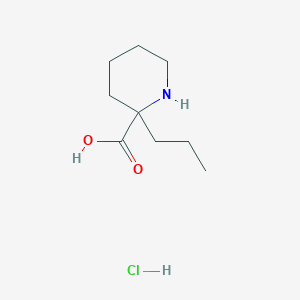
![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
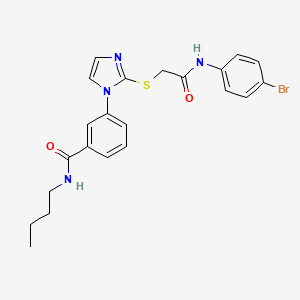
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)